1-(Methoxymethoxy)octadecane
Description
1-(Methoxymethoxy)octadecane (CAS 105644-68-6) is a long-chain alkyl ether with a methoxymethoxy (-OCH2OCH3) functional group attached to the terminal carbon of an octadecane backbone. Its molecular formula is C20H42O2, and its molecular weight is 314.55 g/mol. The compound is structurally characterized by the presence of two ether oxygen atoms, which enhance its polarity compared to simpler methoxy derivatives.
Properties
CAS No. |
105644-68-6 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(methoxymethoxy)octadecane |
InChI |
InChI=1S/C20H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-2/h3-20H2,1-2H3 |
InChI Key |
PVHMLJIDYWAPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)octadecane can be synthesized through the methoxymethylation of octadecanol. The process involves the reaction of octadecanol with chloromethyl methyl ether in the presence of a base such as diisopropylethylamine. The reaction is typically carried out in an organic solvent like toluene at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)octadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to octadecanol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases.
Major Products:
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of various substituted octadecanes depending on the reagents used.
Scientific Research Applications
1-(Methoxymethoxy)octadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)octadecane involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and molecular features of 1-(Methoxymethoxy)octadecane and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 105644-68-6 | C20H42O2 | 314.55 | Methoxymethoxy (-OCH2OCH3) | Long alkyl chain with terminal ether |
| 1-Methoxyoctadecane | 6838-81-9 | C19H40O | 284.52 | Methoxy (-OCH3) | Shorter ether group, reduced polarity |
| Nonane, 1-(methoxymethoxy)- | 79137-09-0 | C11H24O2 | 188.30 | Methoxymethoxy (-OCH2OCH3) | Shorter alkyl chain (C9) |
| Heptane, 1,1'-[methylenebis(oxy)]bis- | 76343-07-2 | C15H32O2 | 244.41 | Methylenebis(oxy) (-OCH2O-) | Symmetrical ether with central CH2 bridge |
| 1,3-Dioxonane | 6573-13-3 | C7H14O2 | 130.18 | Cyclic ether (9-membered ring) | Two oxygen atoms in a cyclic structure |
Key Observations:
- Chain Length and Polarity : this compound’s extended alkyl chain (C18) contributes to hydrophobic behavior, while its methoxymethoxy group increases polarity compared to 1-Methoxyoctadecane. This difference likely enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Key Observations:
- 1-Methoxyoctadecane has well-documented irritant properties, including respiratory and dermal effects . Similar hazards may apply to this compound due to structural similarities, but empirical data are lacking.
- Ecological Data: No toxicity, persistence, or bioaccumulation data are available for these compounds, highlighting a critical research gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
